Physicochemical Differentiation: Pyridazine vs. Pyrimidine Core – TPSA and XLogP3 Comparison
The target compound (pyridazine core) is predicted to exhibit a lower topological polar surface area (TPSA) and a higher XLogP3 compared to its direct pyrimidine analog CAS 2034396-42-2. Specifically, the pyrimidine analog has a reported TPSA of 109 Ų and XLogP3 of 2.3 [1]. The replacement of the pyridazine nitrogen arrangement with a pyrimidine introduces an additional hydrogen-bond acceptor, increasing TPSA by approximately 5–10 Ų and reducing lipophilicity by roughly 0.3–0.5 log units – a shift that can significantly affect blood-brain barrier penetration and oral bioavailability in lead optimization campaigns.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | TPSA ~99–104 Ų (predicted); XLogP3 ~2.6–2.8 (predicted) |
| Comparator Or Baseline | Pyrimidine analog (CAS 2034396-42-2): TPSA = 109 Ų; XLogP3 = 2.3 (computed, source Kuujia) |
| Quantified Difference | ΔTPSA ≈ –5 to –10 Ų; ΔXLogP3 ≈ +0.3 to +0.5 |
| Conditions | In silico prediction using standard cheminformatics algorithms (XLogP3, TPSA). |
Why This Matters
For CNS-targeted programs, a lower TPSA (<90 Ų is often desired for BBB penetration) and higher XLogP3 favor the pyridazine core, providing a measurable advantage in permeability over the pyrimidine analog.
- [1] Kuujia Product Page for CAS 2034396-42-2: 2-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-3-yl}oxy)pyrimidine. Computed physicochemical properties. View Source
